

# A Technical Guide to the Bioavailability and Metabolism of (R)-Acalabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (R)-Acalabrutinib |           |
| Cat. No.:            | B2740804          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Acalabrutinib is a highly selective, second-generation, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) approved for the treatment of various B-cell malignancies.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth analysis of the bioavailability, distribution, metabolism, and excretion (ADME) of **(R)-Acalabrutinib**, hereafter referred to as acalabrutinib. It details the central role of CYP3A enzymes in its extensive metabolism, the significant contribution of its major active metabolite, ACP-5862, and the methodologies employed in its characterization. Quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized to support drug development and research professionals.

# **Pharmacokinetics and Bioavailability**

Acalabrutinib exhibits rapid absorption and elimination, a profile that, combined with its covalent binding mechanism, allows for sustained BTK occupancy with twice-daily dosing.[3][4]

# **Absorption**

Following oral administration, acalabrutinib is rapidly absorbed, with a median time to peak plasma concentration (Tmax) of approximately 0.75 hours.[5] The geometric mean absolute bioavailability is 25%.[4][5][6] Acalabrutinib is a Biopharmaceutics Classification System (BCS)



Class II drug, characterized by low solubility and high permeability.[7] Its absorption is pH-dependent, as it is a weak base; co-administration with proton-pump inhibitors (PPIs) can decrease its area under the curve (AUC) by 43%.[7][8] However, a newer tablet formulation was developed to mitigate this pH-dependent effect.[9] While food can decrease the maximum concentration (Cmax), the overall exposure (AUC) is not significantly affected, allowing for administration with or without food.[10]

#### **Distribution**

Acalabrutinib is well-distributed, with a mean steady-state volume of distribution of approximately 34 L.[5][6] It is highly bound to human plasma proteins, at approximately 97.5%. [5][10] Its major active metabolite, ACP-5862, is also highly protein-bound at 98.6%.[10] In vitro studies show that acalabrutinib binds to human serum albumin and alpha-1-acid glycoprotein. [5] The mean blood-to-plasma ratio is approximately 0.7 to 0.8, indicating that it distributes preferentially in plasma.[5][10]

#### **Metabolism and Excretion**

Acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes. [5][10][11] Its major active metabolite, ACP-5862, is formed through CYP3A-mediated oxidation and has a geometric mean exposure (AUC) that is approximately 2 to 3 times higher than the parent drug.[5][9][10][11]

The elimination of acalabrutinib is rapid, with a median terminal half-life of about 0.9 to 2.1 hours.[5][12][13] In contrast, its active metabolite, ACP-5862, has a longer half-life of approximately 6.9 hours, contributing to sustained pharmacodynamic activity.[5][12] Following a single radiolabeled dose, the majority of the dose is recovered in the feces (84%) and a smaller portion in the urine (12%).[4][5][12] Metabolic clearance is the primary route of elimination, with less than 2% of the dose excreted as unchanged acalabrutinib.[6][12]

# **Quantitative Pharmacokinetic Data**

The pharmacokinetic parameters for acalabrutinib and its active metabolite ACP-5862 are summarized below.



| Parameter                         | Acalabrutinib   | ACP-5862 (Active<br>Metabolite) | Reference      |
|-----------------------------------|-----------------|---------------------------------|----------------|
| Absolute<br>Bioavailability       | 25%             | -                               | [4][5][6]      |
| Tmax (median)                     | 0.5 - 1.0 hours | 0.75 hours                      | [5][10][13]    |
| Terminal Half-life (t½)           | 0.9 - 2.1 hours | ~6.9 hours                      | [5][6][12][13] |
| Apparent Oral<br>Clearance (CL/F) | 159 - 169 L/hr  | 21.9 L/hr                       | [5][14]        |
| Volume of Distribution (Vss)      | ~34 L           | 38.5 L (Central)                | [5][6][14]     |
| Plasma Protein<br>Binding         | ~97.5%          | ~98.6%                          | [5][10]        |
| Blood-to-Plasma Ratio             | 0.7 - 0.8       | 0.7                             | [5][10]        |
| AUC Ratio<br>(Metabolite/Parent)  | -               | ~2-3 fold higher                | [5][9][10][11] |

## **Acalabrutinib Metabolism**

The biotransformation of acalabrutinib is extensive and critical to its clearance and overall pharmacological profile.

## **Metabolic Pathways and Key Enzymes**

Acalabrutinib is predominantly metabolized by CYP3A enzymes, with minor contributions from glutathione conjugation and amide hydrolysis.[4][10] In vitro studies using human hepatocytes indicated that CYP-mediated pathways account for approximately 79% of its metabolism, with CYP3A enzymes being responsible for about 90% of that transformation.[15] The primary metabolic route is the oxidation of the pyrrolidine ring, which produces the major active metabolite, ACP-5862.[4][16] While acalabrutinib is a substrate for CYP3A, it is only a weak inhibitor of CYP3A, CYP2C8, and CYP2C9 in vitro.[15] It has shown weak inhibitory effects on UDP-glucuronosyltransferase (UGT) isoforms, suggesting a low risk of clinically significant UGT-mediated drug-drug interactions.[17]



## **Major Active Metabolite: ACP-5862**

ACP-5862 is the most significant circulating metabolite of acalabrutinib.[11] It is also a covalent inhibitor of BTK, though it is approximately 50% less potent than the parent compound.[5][10] [11][16] Given its 2- to 3-fold higher plasma exposure and longer half-life, ACP-5862 is considered to contribute significantly to the overall clinical efficacy and safety of acalabrutinib. [9][15] Further metabolism of ACP-5862 is also primarily mediated by CYP3A enzymes.[15]

# **Drug-Drug Interaction Potential**

Given its reliance on CYP3A for clearance, acalabrutinib's exposure is sensitive to coadministration with strong CYP3A modulators.

- Strong CYP3A Inhibitors (e.g., itraconazole, ketoconazole) can significantly increase acalabrutinib concentrations, necessitating dose reduction or temporary interruption of therapy.[15][18][19]
- Strong CYP3A Inducers (e.g., rifampicin, carbamazepine) can substantially decrease acalabrutinib concentrations, potentially reducing efficacy and requiring a dose increase.[15] [18][19]
- Moderate CYP3A Inhibitors (e.g., fluconazole) have a lesser effect, and dose adjustments may not be required.[20][21]

Metabolic Profile Summary

| Feature                   | Description                                            | Reference       |
|---------------------------|--------------------------------------------------------|-----------------|
| Primary Metabolic Enzymes | CYP3A4 / CYP3A5                                        | [5][9][10][11]  |
| Minor Metabolic Pathways  | Glutathione Conjugation,<br>Amide Hydrolysis           | [4][10]         |
| Major Active Metabolite   | ACP-5862                                               | [5][10][11][12] |
| Metabolite Formation      | CYP3A-mediated oxidation of the pyrrolidine ring       | [4][16]         |
| Metabolite Potency        | ~50% less potent than acalabrutinib for BTK inhibition | [5][10][11][16] |



# **Mechanism of Action: BTK Signaling Pathway**

Acalabrutinib and its active metabolite, ACP-5862, function by irreversibly inhibiting BTK, a critical signaling enzyme in B-cells. They form a covalent bond with a cysteine residue (Cys481) in the BTK active site.[3][11] This action blocks downstream signaling necessary for B-cell proliferation, trafficking, and survival.[5][11] Acalabrutinib is more selective for BTK than the first-generation inhibitor ibrutinib, with minimal off-target activity against other kinases like EGFR, TEC, and ITK, which may contribute to its distinct tolerability profile.[1][20][22]



Click to download full resolution via product page

Caption: Acalabrutinib covalently inhibits BTK, blocking the B-Cell Receptor signaling cascade.

# **Key Experimental Methodologies**

The characterization of acalabrutinib's bioavailability and metabolism has been supported by several key experimental studies.

# In Vivo Human ADME and Bioavailability Study

A pivotal study to define the clinical ADME properties and absolute bioavailability of acalabrutinib involved the administration of a radiolabeled ([14C]) microtracer dose to healthy subjects.[4]

#### **Protocol Summary:**

Study Design: An open-label, single-dose study in healthy adult subjects.

## Foundational & Exploratory





- Dosing: Subjects received a single 100 mg oral dose of acalabrutinib containing a [14C]
  microtracer. For bioavailability assessment, a concomitant intravenous (IV) infusion of [14C]acalabrutinib was administered.[4]
- Sample Collection: Serial blood, plasma, urine, and feces samples were collected at predefined intervals post-dose.
- Analysis:
  - Total radioactivity in all matrices was measured using liquid scintillation counting to determine mass balance and excretion routes.
  - Plasma samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of unchanged acalabrutinib and its metabolites.[4]
  - Absolute bioavailability was calculated by comparing the AUC from the oral dose to the AUC from the IV dose.





Click to download full resolution via product page

Caption: Workflow for a human [14C] microtracer study to determine ADME properties.

## In Vitro Metabolism Studies

To identify the enzymes responsible for acalabrutinib's metabolism, in vitro experiments are conducted using human-derived systems.[15][23]

#### **Protocol Summary:**

System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes.



- Incubation: Acalabrutinib (at a specified concentration, e.g., 1 μM) is incubated with the enzyme system in a buffer at 37°C.[23]
- Cofactor: The reaction is initiated by adding a co-factor, typically NADPH, which is required for CYP enzyme activity.
- Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.
- Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the
  depletion of the parent drug over time. The rate of depletion is used to calculate parameters
  like in vitro half-life and intrinsic clearance.[23]
- Reaction Phenotyping: To identify specific enzymes, the experiment is repeated with selective chemical inhibitors of CYP isoforms or using individual recombinant CYP enzymes.

# **Bioanalytical Quantification in Plasma**

Accurate quantification of acalabrutinib and ACP-5862 in biological matrices is essential for pharmacokinetic analysis. A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard.[16][24]

#### **Protocol Summary:**

- Sample Preparation:
  - $\circ$  An aliquot of human plasma (e.g., 100 µL) is transferred to a clean tube.
  - An internal standard (typically a deuterated version of acalabrutinib and its metabolite) is added to correct for extraction variability.[24]
  - Extraction: Liquid-liquid extraction is performed by adding an immiscible organic solvent (e.g., methyl tertiary butyl ether).[24] The mixture is vortexed and centrifuged to separate the layers.

## Foundational & Exploratory





- The organic layer containing the analytes is transferred and evaporated to dryness under nitrogen.
- The residue is reconstituted in the mobile phase for injection.
- · Chromatography:
  - Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is used for separation.[24]
  - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate in 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[24]
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
     Specific precursor-to-product ion transitions are monitored for acalabrutinib, ACP-5862,
     and their internal standards.[24]
  - Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples. The nominal range of quantitation for acalabrutinib is typically 1-1000 ng/mL.[16][25]





Click to download full resolution via product page

Caption: General workflow for the bioanalytical quantification of Acalabrutinib by LC-MS/MS.

# Conclusion



(R)-Acalabrutinib possesses a pharmacokinetic profile characterized by rapid absorption, extensive CYP3A-mediated metabolism, and fast elimination. Its major active metabolite, ACP-5862, has a significantly higher exposure and longer half-life, contributing substantially to the overall pharmacologic effect. The drug's bioavailability is moderate and can be influenced by gastric pH, a factor addressed by formulation development. A thorough understanding of its metabolic pathways is crucial for managing potential drug-drug interactions with CYP3A modulators. The robust experimental methodologies outlined herein have been fundamental in defining this profile, providing the critical data necessary for its successful clinical development and application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. tandfonline.com [tandfonline.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability, Biotransformation, and Excretion of the Covalent Bruton Tyrosine Kinase Inhibitor Acalabrutinib in Rats, Dogs, and Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Assessment of ethnic differences in pharmacokinetics and clinical responses of acalabrutinib between Chinese and White patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Improved characterization of the pharmacokinetics of acalabrutinib and its
  pharmacologically active metabolite, ACP-5862, in patients with B-cell malignancies and in
  healthy subjects using a population pharmacokinetic approach PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton-Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Acalabrutinib | C26H23N7O2 | CID 71226662 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Exposure—response analysis of acalabrutinib and its active metabolite, ACP-5862, in patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP-5862, Using a Physiologically-Based Pharmacokinetic Modeling Approach -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the drug-drug interactions potential of ibrutinib and acalabrutinib via inhibition of UDP-glucuronosyltransferase PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Calquence Interactions: Other Medications, Alcohol, and More [healthline.com]
- 20. drugs.com [drugs.com]
- 21. Acalabrutinib CYP3A-mediated drug-drug interactions: Clinical evaluations and physiologically based pharmacokinetic modelling to inform dose adjustment strategy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An Ultrafast UPLC-MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Bioavailability and Metabolism of (R)-Acalabrutinib]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2740804#r-acalabrutinib-bioavailability-and-metabolism]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com